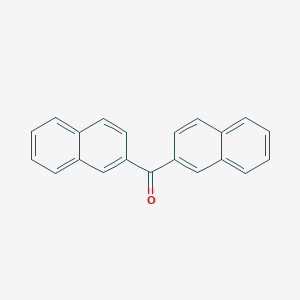

2,2'-Dinaphthyl ketone

Description

Structure

3D Structure

Properties

IUPAC Name |

dinaphthalen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O/c22-21(19-11-9-15-5-1-3-7-17(15)13-19)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEZVYXNVAHDOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449357 | |

| Record name | beta-naphthyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-56-9 | |

| Record name | beta-naphthyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2'-Dinaphthyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has consistently shown that a deep, mechanistic understanding of a chemical entity is paramount to its effective application. This guide is structured to provide not just a collection of data on 2,2'-Dinaphthyl Ketone, but a cohesive narrative that explains the why behind its properties and reactivity. Every piece of information, from its fundamental properties to its synthesis and potential applications, is presented to empower researchers to utilize this compound with confidence and ingenuity. The protocols and data herein are designed to be self-validating, grounded in established chemical principles and supported by verifiable sources.

Section 1: Core Chemical Identity and Physicochemical Properties

This compound, a symmetrical aromatic ketone, possesses a rigid, sterically hindered structure dominated by two naphthalene rings bridged by a carbonyl group. This unique architecture dictates its physical and chemical behavior.

Identifier:

Molecular Formula: C₂₁H₁₄O[1]

Molecular Weight: 282.34 g/mol [1][2]

Physicochemical Data Summary:

| Property | Value | Source(s) |

| Melting Point | 164.5 °C | [3] |

| Boiling Point | 485.7 ± 14.0 °C (Predicted) | [3] |

| Appearance | Likely a solid at room temperature, given the high melting point. | Inferred |

| Solubility | Expected to have poor solubility in water and good solubility in common organic solvents like dichloromethane, chloroform, and acetone.[4][5] | Inferred from the properties of aromatic ketones.[4][5] |

The high melting point is a direct consequence of the molecule's significant van der Waals forces and potential for crystal lattice packing afforded by its planar aromatic systems. Its nonpolar nature, owing to the large hydrocarbon framework, governs its solubility profile, rendering it miscible with organic solvents while being largely immiscible with aqueous media.

Section 2: Synthesis of this compound

The construction of the this compound scaffold can be approached through several synthetic strategies. Below, we detail two plausible and effective methods.

Method 1: Friedel-Crafts Acylation of Naphthalene with 2-Naphthoyl Chloride

This is a classic and reliable method for forging the aryl-carbonyl bond. The causality behind this experimental design lies in the generation of a highly electrophilic acylium ion that is then attacked by the electron-rich naphthalene ring.

Reaction Scheme:

A schematic of the Friedel-Crafts acylation reaction.

Experimental Protocol:

-

Preparation of 2-Naphthoyl Chloride:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, place 2-naphthoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂) (excess, e.g., 5-10 eq) as both reagent and solvent.

-

Gently reflux the mixture for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.

-

Remove the excess thionyl chloride under reduced pressure to obtain crude 2-naphthoyl chloride, which can be used directly or purified by distillation or recrystallization.[6][7]

-

-

Friedel-Crafts Acylation:

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suitable anhydrous solvent such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂).

-

Add anhydrous aluminum chloride (AlCl₃) (1.1 - 1.5 eq) to the solvent and cool the mixture in an ice bath.

-

Slowly add a solution of 2-naphthoyl chloride (1.0 eq) in the same solvent to the stirred suspension of AlCl₃. This will form the acylium ion complex.

-

To this mixture, add a solution of naphthalene (1.0 eq) in the same solvent dropwise, maintaining the low temperature. The reaction is typically kinetically controlled to favor substitution at the 1-position of naphthalene, however, thermodynamic control can lead to the 2-substituted product.[8][9][10] For the synthesis of the 2,2'-isomer, careful control of reaction conditions is crucial.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by carefully pouring the mixture onto crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

-

Causality and Trustworthiness: The use of an anhydrous Lewis acid like AlCl₃ is critical for the formation of the reactive acylium ion from the acyl chloride. The reaction must be conducted under anhydrous conditions as AlCl₃ reacts violently with water. The quenching step with acidified ice water hydrolyzes the aluminum complexes and separates the product. The subsequent workup removes unreacted starting materials and byproducts, ensuring the purity of the final compound.

Method 2: Oxidation of Di(naphthalen-2-yl)methanol

This method is suitable if the corresponding secondary alcohol is readily available or can be synthesized.

Reaction Scheme:

Oxidation of the corresponding alcohol to the ketone.

Experimental Protocol:

-

To a solution of di(naphthalen-2-yl)methanol (1.0 eq) in a suitable solvent like dichloromethane (DCM), add an excess of an oxidizing agent such as manganese dioxide (MnO₂) (e.g., 10 eq).[3]

-

Stir the reaction mixture at room temperature for 24 hours or until the starting material is consumed (monitored by TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts.

-

Wash the Celite pad with the solvent.

-

Combine the filtrate and washings, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.[3]

Causality and Trustworthiness: MnO₂ is a mild and selective oxidizing agent for benzylic and allylic alcohols, minimizing the risk of over-oxidation or side reactions. The heterogeneous nature of the reaction simplifies the workup, as the oxidant and its reduced form can be easily removed by filtration.

Section 3: Spectroscopic and Analytical Characterization

A thorough understanding of the spectroscopic signature of this compound is essential for its identification and characterization.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple aromatic protons. The signals will appear in the aromatic region, typically between 7.0 and 9.0 ppm.[11] Protons closer to the electron-withdrawing carbonyl group will be deshielded and appear further downfield. Due to the symmetry of the molecule, the number of distinct signals will be less than the total number of protons.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide valuable information about the carbon framework. Key expected signals include:

-

Carbonyl Carbon (C=O): A characteristic signal in the downfield region, typically between 190 and 200 ppm for aromatic ketones.[12][13]

-

Aromatic Carbons: A series of signals in the range of 120-140 ppm.[12][13] The quaternary carbons will generally show weaker signals.

Infrared (IR) Spectroscopy:

The IR spectrum will be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch. For aromatic ketones, this peak is typically observed in the range of 1660-1700 cm⁻¹.[14][15] Other characteristic bands will include C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and C=C stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region).

Mass Spectrometry (MS):

In the mass spectrum, the molecular ion peak (M⁺) should be readily observable at m/z = 282.34. Fragmentation patterns would likely involve the loss of the carbonyl group (CO) and cleavage of the naphthyl rings.

Section 4: Chemical Reactivity and Potential Applications

The reactivity of this compound is primarily centered around the carbonyl group and the aromatic naphthalene rings.

Reactions of the Carbonyl Group:

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. This can include reactions with organometallic reagents (e.g., Grignard reagents, organolithiums) to form tertiary alcohols, and reduction with hydride reagents (e.g., NaBH₄, LiAlH₄) to yield the corresponding secondary alcohol, di(naphthalen-2-yl)methanol.[16]

-

Wittig Reaction: Reaction with phosphorus ylides can be used to convert the carbonyl group into a carbon-carbon double bond.

-

Reductive Amination: In the presence of a reducing agent and an amine, the ketone can be converted into an amine.

Reactions of the Naphthalene Rings:

-

Electrophilic Aromatic Substitution: The naphthalene rings can undergo further electrophilic substitution reactions, although the carbonyl group is deactivating, directing incoming electrophiles to the meta-positions relative to the point of attachment.

Potential Applications:

While specific, large-scale applications of this compound are not extensively documented, its structure suggests potential utility in several areas of research and development:

-

Organic Synthesis Intermediate: Its rigid, well-defined structure makes it a valuable building block for the synthesis of more complex polycyclic aromatic hydrocarbons, heterocyclic compounds, and chiral ligands for asymmetric catalysis.[17]

-

Materials Science: The extended π-system of the naphthalene rings suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

-

Photochemistry: Aromatic ketones are known to be photoactive and can participate in photochemical reactions, such as [2+2] cycloadditions.[18] This property could be exploited in photopolymerization or other light-driven chemical transformations.

Section 5: Safety and Handling

Expected Hazards:

-

Skin and Eye Irritation: Aromatic ketones can be irritating to the skin and eyes upon contact.[19]

-

Respiratory Tract Irritation: Inhalation of the dust may cause respiratory tract irritation.[19]

-

Harmful if Swallowed: Ingestion may cause gastrointestinal irritation.[20]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[19]

-

Ingestion: Do not induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Seek medical attention.

References

- 1. This compound | 613-56-9 [chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 2,2'-萘基酮 | 613-56-9 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. nbinno.com [nbinno.com]

- 7. 2-Naphthoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 8. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]

- 9. myttex.net [myttex.net]

- 10. researchgate.net [researchgate.net]

- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. researchgate.net [researchgate.net]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. jackwestin.com [jackwestin.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Photochemical [2 + 2] cycloaddition reaction of carbonyl compounds with Danishefsky diene - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. fishersci.com [fishersci.com]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2,2'-Dinaphthyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2'-dinaphthyl ketone, a molecule of interest in various fields of chemical research. The document details a robust synthetic methodology based on the Friedel-Crafts acylation reaction, offering insights into the mechanistic underpinnings and experimental best practices. A thorough characterization of the target compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is presented, along with its physicochemical properties. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of diaryl ketones and related compounds.

Introduction

Diaryl ketones are a pivotal class of organic compounds, serving as crucial building blocks and intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials. Their inherent structural rigidity and unique electronic properties make them valuable scaffolds in medicinal chemistry and materials science. Among these, this compound (CAS No. 613-56-9), with its two naphthalene moieties bridged by a carbonyl group, presents a sterically hindered and electronically rich system, making it a compelling target for synthetic chemists and a potential core structure in novel molecular architectures.

This guide provides a detailed exposition on a reliable method for the preparation of this compound and a comprehensive analysis of its structural and spectroscopic properties.

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of naphthalene with 2-naphthoyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to aromatic rings.

Causality Behind Experimental Choices

The selection of the Friedel-Crafts acylation route is predicated on its reliability and the ready availability of the starting materials. The use of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is crucial for the activation of the acylating agent. The catalyst polarizes the carbon-chlorine bond of 2-naphthoyl chloride, generating a highly electrophilic acylium ion, which then attacks the electron-rich naphthalene ring.[1] The choice of a non-polar, inert solvent such as dichloromethane or carbon disulfide is critical to prevent side reactions and to facilitate the dissolution of the reactants and the intermediate complex. The reaction temperature is maintained at a low level to control the regioselectivity and minimize the formation of undesired byproducts.

Reaction Mechanism

The synthesis proceeds through a well-established electrophilic aromatic substitution mechanism, which can be delineated into three key steps:

-

Generation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of 2-naphthoyl chloride, leading to the formation of a highly reactive acylium ion.

-

Electrophilic Attack: The acylium ion acts as the electrophile and attacks one of the carbon atoms of the naphthalene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.

-

Deprotonation: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the naphthalene ring and yielding the final product, this compound.

References

An In-depth Technical Guide to the Photophysical Properties of Di-2-naphthyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Di-2-naphthyl Ketone in Photophysics

Di-2-naphthyl ketone, a diaryl ketone with two naphthyl chromophores, is a molecule of significant interest in the fields of photochemistry and photophysics. Its rigid structure and extended π-system give rise to distinct electronic and photophysical behaviors, particularly concerning its excited triplet state. Understanding these properties is crucial for its application as a photosensitizer, a tool for probing reaction mechanisms, and a structural motif in the development of novel photoactive materials. This guide provides a comprehensive overview of the synthesis, electronic characteristics, and excited-state dynamics of di-2-naphthyl ketone, supplemented with field-proven experimental protocols for its characterization.

Section 1: Synthesis and Molecular Structure

The primary and most effective method for synthesizing di-2-naphthyl ketone is the Friedel-Crafts acylation . This classic electrophilic aromatic substitution reaction provides a straightforward route to forming the carbon-carbon bond between the carbonyl group and the naphthalene rings.[1][2][3]

Core Synthesis Protocol: Friedel-Crafts Acylation

The causality behind this choice of reaction lies in its efficiency for acylating electron-rich aromatic systems like naphthalene.[3] The use of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is essential as it activates the acylating agent, forming a highly electrophilic acylium ion that is then attacked by the naphthalene ring.[3]

Step-by-Step Methodology:

-

Reactant Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).

-

Acylium Ion Formation: Slowly add 2-naphthoyl chloride, dissolved in the same dry solvent, to the AlCl₃ suspension while stirring under an inert atmosphere (e.g., nitrogen or argon) at 0°C. This exothermic reaction generates the electrophilic acylium ion complex.

-

Electrophilic Attack: To this mixture, add a solution of naphthalene in the same solvent dropwise. The reaction is typically maintained at a low temperature initially and then allowed to warm to room temperature or gently heated to drive the reaction to completion.

-

Reaction Quenching: After the reaction is complete (monitored by TLC), the mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex and quench the reaction.[4]

-

Extraction and Purification: The organic layer is separated, washed sequentially with water, saturated sodium bicarbonate solution, and brine. After drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), the solvent is removed under reduced pressure. The crude di-2-naphthyl ketone is then purified, typically by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[4]

Section 2: Electronic Absorption and Excited State Manifold

The photophysical journey of di-2-naphthyl ketone begins with the absorption of ultraviolet (UV) light. Its absorption spectrum is characterized by distinct bands corresponding to different electronic transitions within the molecule.

UV-Vis Absorption Spectroscopy

Like most aromatic ketones, di-2-naphthyl ketone exhibits two primary types of absorption bands in the UV region:

-

π → π* Transitions: These are strong, high-energy absorptions typically occurring at shorter wavelengths. They arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the naphthyl aromatic system.

-

n → π* Transitions: This is a weaker, lower-energy absorption band found at longer wavelengths, closer to the visible region.[5] It corresponds to the promotion of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to a π* antibonding orbital of the carbonyl group.[5] This transition is formally forbidden by symmetry rules, which accounts for its characteristically low molar absorptivity.[5]

For closely related compounds like methyl β-naphthyl ketone, significant UV absorption is observed in the 290-400 nm range.[6]

The Jablonski Diagram: Mapping Photophysical Fates

Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁). From here, it can undergo several de-excitation processes, which are best visualized using a Jablonski diagram. These processes dictate the molecule's fluorescent and phosphorescent properties.

References

- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. perfumersworld.com [perfumersworld.com]

An In-Depth Technical Guide to 2,2'-Dinaphthyl Ketone: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2,2'-dinaphthyl ketone (also known as di(2-naphthyl)methanone), a key aromatic ketone with significant utility in synthetic chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development and organic electronics who require a deep understanding of this compound's characteristics and handling.

Core Molecular and Physical Properties

This compound is a symmetrical aromatic ketone featuring a central carbonyl group flanked by two naphthyl moieties linked at their C2 positions. This structure imparts a high degree of aromaticity, rigidity, and unique photophysical characteristics.

The fundamental identifiers and properties are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₁₄O | [1] |

| Molecular Weight | 282.34 g/mol | [1] |

| CAS Number | 613-56-9 | [1][2][3] |

| Appearance | Colorless to white solid | [4][5] |

| Melting Point | 164.5 °C | [2][5][6] |

| Boiling Point | 485.6 °C at 760 mmHg | [5][6][7] |

| Density (Predicted) | ~1.20 g/cm³ | [2][5][6][7] |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, and other common organic solvents. | [4] |

Synthesis and Mechanistic Considerations

The preparation of this compound can be approached through several synthetic strategies, with the choice of method depending on precursor availability, required scale, and purity. Two primary, field-proven methodologies are discussed here: oxidation of the corresponding secondary alcohol and Friedel-Crafts acylation.

Preferred Method: Oxidation of Di(naphthalen-2-yl)methanol

The most efficient and high-yielding synthesis reported is the oxidation of di(naphthalen-2-yl)methanol. This method is favored for its mild reaction conditions and exceptional purity of the final product.[5][6]

Protocol:

-

Reaction Setup: To a stirred solution of di(naphthalen-2-yl)methanol (1.0 equivalent) in dichloromethane (DCM), add activated manganese dioxide (MnO₂, 10.0 equivalents).

-

Execution: The reaction is conducted at ambient room temperature and stirred for approximately 24 hours.

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup and Isolation: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the manganese salts. The filtrate is then concentrated under reduced pressure.

-

Purification: This procedure typically yields this compound as a colorless solid in near-quantitative yield (99%), often pure enough for subsequent applications without further purification.[5][6]

Expertise & Causality: The choice of manganese dioxide is critical. MnO₂ is a mild and highly selective oxidizing agent for benzylic and allylic alcohols. Its efficacy stems from its heterogeneous nature; the reaction occurs on the surface of the solid oxidant. This prevents over-oxidation to carboxylic acids, a common side reaction with stronger, soluble oxidants. Dichloromethane is an ideal solvent due to its inertness under these conditions and its ability to solubilize the starting alcohol and the resulting ketone, while allowing for easy filtration of the solid MnO₂. The use of a large excess of MnO₂ ensures the reaction proceeds to completion in a reasonable timeframe.

References

- 1. 613-56-9 | this compound - Moldb [moldb.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 613-56-9 [chemicalbook.com]

- 4. CAS 613-56-9: dinaphthalen-2-ylmethanone | CymitQuimica [cymitquimica.com]

- 5. 2,2'-萘基酮 | 613-56-9 [m.chemicalbook.com]

- 6. This compound | 613-56-9 [m.chemicalbook.com]

- 7. This compound [myskinrecipes.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 2,2'-Dinaphthyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the spectroscopic properties of 2,2'-dinaphthyl ketone, a molecule of significant interest in organic synthesis and materials science. As a symmetrical aromatic ketone, its structural rigidity and extended π-system give rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its identity, assessing its purity, and predicting its behavior in various chemical environments. This document will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy for the comprehensive analysis of this compound.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR are essential for confirming the substitution pattern and the overall structure.

¹H NMR Spectroscopy: A Proton's Perspective

Expertise & Experience: The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple aromatic protons with similar chemical environments, leading to overlapping multiplets. The symmetry of the molecule simplifies the spectrum to some extent, with seven unique proton signals expected for each naphthyl group.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic Protons | 7.2 - 8.5 | Multiplets | The exact chemical shifts and coupling patterns will be highly dependent on the solvent and the resolution of the instrument. Protons ortho to the carbonyl group are expected to be the most deshielded. |

Authoritative Grounding: The chemical shifts of aromatic protons are influenced by the electron-withdrawing nature of the carbonyl group and the anisotropic effects of the aromatic rings.[1][2] Protons on the naphthyl rings will exhibit complex splitting patterns due to both ortho and meta couplings.

¹³C NMR Spectroscopy: The Carbon Backbone

Expertise & Experience: The ¹³C NMR spectrum provides a clear count of the unique carbon atoms in the molecule. Due to the molecule's symmetry, we expect to see 11 distinct signals: 10 for the naphthyl carbons and one for the carbonyl carbon.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Carbonyl) | 195 - 205 | The carbonyl carbon of aromatic ketones typically appears in this downfield region.[3][4] |

| Aromatic Carbons | 125 - 140 | The ten unique aromatic carbons will appear in this range. Carbons directly attached to the carbonyl group will be the most deshielded. |

Authoritative Grounding: The chemical shift of the carbonyl carbon is a key diagnostic peak for ketones and is sensitive to conjugation.[5] The aromatic carbons will have chemical shifts typical for naphthalene systems, with some perturbation due to the ketone functionality.[6]

Experimental Protocol for NMR Spectroscopy

Caption: Experimental workflow for NMR analysis.

Trustworthiness: This protocol ensures high-quality, reproducible NMR data. The choice of a suitable deuterated solvent is critical for sample solubility and to avoid interfering signals.[7][8] Proper shimming is essential for achieving high resolution and accurate multiplet analysis.[9][10]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. For this compound, the key diagnostic feature is the carbonyl (C=O) stretching vibration.

Expertise & Experience: The IR spectrum of this compound will be dominated by a strong, sharp absorption band corresponding to the C=O stretch. The conjugation of the carbonyl group with the two naphthyl rings is expected to lower the frequency of this absorption compared to a non-conjugated ketone.

Predicted IR Absorption Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Characteristic of sp² C-H bonds in aromatic systems.[11] |

| C=O Stretch (Carbonyl) | 1660 - 1640 | Strong, Sharp | The conjugation with the aromatic rings weakens the C=O bond, lowering the stretching frequency.[12][13] |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak | Multiple bands are expected due to the complex vibrations of the naphthyl rings.[14] |

Authoritative Grounding: The position of the carbonyl absorption is highly diagnostic of its electronic environment. Conjugation allows for delocalization of the pi electrons, which reduces the double bond character of the C=O bond and thus lowers its vibrational frequency.[13]

Experimental Protocol for IR Spectroscopy

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Trustworthiness: Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of solid samples with minimal preparation.[15] Collecting a background spectrum is crucial to remove contributions from atmospheric water and carbon dioxide.

Part 3: UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated system of this compound makes it a strong absorber of UV radiation.

Expertise & Experience: The UV-Vis spectrum of this compound is expected to show two main absorption bands. A strong absorption at shorter wavelengths corresponding to a π→π* transition, and a weaker absorption at longer wavelengths due to the n→π* transition of the carbonyl group.

Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) | Notes |

| π→π | 250 - 290 | High | This transition involves the excitation of an electron from a bonding π orbital to an antibonding π orbital of the extensive conjugated system. |

| n→π | 320 - 360 | Low | This "forbidden" transition involves the excitation of a non-bonding electron from the carbonyl oxygen to an antibonding π orbital.[16] |

Authoritative Grounding: The extent of conjugation in a molecule has a significant impact on the energy of its electronic transitions. In this compound, the large π-system lowers the energy gap between the HOMO and LUMO, resulting in absorption at longer wavelengths compared to simpler aromatic ketones.[16][17] For comparison, the λmax for 2-naphthyl methyl ketone is around 245 nm and 285 nm.[18]

Experimental Protocol for UV-Vis Spectroscopy

Caption: Standard procedure for UV-Vis spectroscopic analysis.

Trustworthiness: The use of a UV-transparent solvent is essential to avoid interference with the sample's absorbance. Preparing a solution with an absorbance within the linear range of the instrument ensures the validity of the Beer-Lambert law for quantitative analysis.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and UV-Vis techniques provides a comprehensive understanding of its molecular structure and electronic properties. While this guide offers a robust framework based on established principles and data from analogous compounds, it is imperative for researchers to acquire their own high-quality data for definitive structural confirmation and purity assessment. The protocols and interpretations presented herein serve as a valuable resource for guiding experimental design and data analysis in the study of this and related aromatic ketones.

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. Proton NMR Table [www2.chemistry.msu.edu]

- 3. web.pdx.edu [web.pdx.edu]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. hmdb.ca [hmdb.ca]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. NMR Spectroscopy [www2.chemistry.msu.edu]

- 9. ekwan.github.io [ekwan.github.io]

- 10. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. eng.uc.edu [eng.uc.edu]

- 12. spcmc.ac.in [spcmc.ac.in]

- 13. chem.pg.edu.pl [chem.pg.edu.pl]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. benchchem.com [benchchem.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. researchgate.net [researchgate.net]

- 18. 2-Naphthyl methyl ketone [webbook.nist.gov]

Whitepaper: A Practical Guide to Determining the Solubility of 2,2'-Dinaphthyl Ketone for Pharmaceutical and Chemical Synthesis Applications

An In-depth Technical Guide

Introduction: The Challenge of Sparsely Characterized Compounds

2,2'-Dinaphthyl ketone, with its rigid, sterically hindered, and highly aromatic structure, presents unique challenges and opportunities in chemical applications. Its utility as a building block or a final product is fundamentally linked to its behavior in solution. Processing, purification, reaction kinetics, and formulation all hinge on a thorough understanding of its solubility.

While extensive databases exist for common reagents, the solubility profiles of more specialized compounds like this compound are often unpublished. This guide, therefore, shifts the focus from presenting pre-existing data to empowering the researcher to generate this critical information with a high degree of scientific rigor. We will proceed by first principles, analyzing the molecular structure to form a hypothesis, and then detail a robust experimental workflow to test it.

Theoretical Underpinnings: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is our starting point. The molecular structure of this compound is dominated by two large, non-polar naphthyl groups. The central ketone group introduces a degree of polarity, but its influence is significantly masked by the extensive hydrocarbon framework.

-

Structure: Di-2-naphthyl ketone consists of two naphthalene rings connected by a carbonyl group.

-

Polarity: The molecule is largely non-polar and aromatic. The carbonyl group provides a localized region of polarity, but the overall character is dominated by the large, non-polar surface area of the naphthyl rings.

-

Hydrogen Bonding: this compound can act as a hydrogen bond acceptor at the carbonyl oxygen, but it cannot act as a hydrogen bond donor.

Solubility Hypothesis:

-

High Solubility Expected in: Aromatic and chlorinated solvents (e.g., toluene, xylene, dichloromethane, chloroform) due to favorable pi-pi stacking interactions and van der Waals forces.

-

Moderate Solubility Expected in: Polar aprotic solvents (e.g., acetone, tetrahydrofuran (THF), ethyl acetate) where dipole-dipole interactions with the ketone group can occur.

-

Low to Negligible Solubility Expected in: Polar protic solvents (e.g., water, ethanol, methanol) and non-polar aliphatic solvents (e.g., hexane, cyclohexane). The strong hydrogen-bonding network of protic solvents would be disrupted without sufficient energetic payoff, and the weak dispersion forces of aliphatic solvents may be insufficient to overcome the crystal lattice energy of the solid ketone.

This theoretical assessment is foundational for selecting an appropriate range of solvents for experimental determination and for sanity-checking the results.

Experimental Workflow: Isothermal Equilibrium Solubility Determination

The most reliable method for determining solubility is the isothermal equilibrium method. This technique involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved solute. This protocol is designed to be self-validating by ensuring that a true equilibrium is reached.

Materials and Reagents

-

This compound (high purity, >98%)

-

Selected solvents (analytical grade or higher)

-

Scintillation vials or sealed flasks

-

Constant temperature orbital shaker or water bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Step-by-Step Protocol

-

Preparation of Solvent Mixtures: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest. The term "excess" is critical; there must be a visible amount of undissolved solid at the end of the experiment to ensure the solution is saturated. A good starting point is to add approximately 10-20 mg of solid to 2-3 mL of solvent.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to agitate for a prolonged period, typically 24 to 72 hours.

-

Expert Insight: The equilibration time is a critical parameter. For crystalline compounds with low solubility, dissolution can be slow. It is advisable to take measurements at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration does not change between two consecutive time points.

-

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours. This allows the undissolved solid to settle, preventing it from being drawn into the sample.

-

Sampling: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a clean, pre-weighed vial.

-

Trustworthiness Check: The use of a syringe filter is mandatory to remove any microscopic solid particles, which would otherwise lead to a gross overestimation of solubility. The filter material must be chemically inert to the solvent being used.

-

-

Gravimetric Analysis (for high solubility): If the solubility is expected to be high, the solvent from the filtered sample can be evaporated under a gentle stream of nitrogen or in a vacuum oven. The mass of the remaining solid can then be used to calculate the solubility.

-

Spectroscopic/Chromatographic Analysis (for low to moderate solubility):

-

Accurately dilute the filtered solution with a known volume of the same solvent.

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Analyze the standards and the sample using HPLC-UV or UV-Vis spectroscopy. The absorbance or peak area of the sample is then used to determine its concentration by comparing it to the calibration curve.

-

Expert Insight: HPLC is generally the preferred method due to its higher specificity and ability to separate the analyte from any potential impurities.

-

Visualizing the Workflow

The following diagram outlines the key decision points and processes in the experimental workflow.

Caption: Experimental workflow for determining isothermal equilibrium solubility.

Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a clear and concise table. This allows for easy comparison between different solvents and serves as a valuable reference for future experimental design.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Aromatic | Toluene | User Data | User Data | HPLC-UV |

| Chlorinated | Dichloromethane | User Data | User Data | HPLC-UV |

| Polar Aprotic | Tetrahydrofuran (THF) | User Data | User Data | HPLC-UV |

| Acetone | User Data | User Data | HPLC-UV | |

| Polar Protic | Ethanol | User Data | User Data | HPLC-UV |

| Water | User Data | User Data | HPLC-UV | |

| Non-Polar Aliphatic | n-Hexane | User Data | User Data | HPLC-UV |

This table should be populated with the data generated from the protocol described in Section 3.

Safety and Handling

All work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Consult the Safety Data Sheet (SDS) for this compound and for each solvent used to understand the specific hazards and handling requirements.

Conclusion

While the solubility of this compound is not widely documented, a combination of theoretical prediction and rigorous experimental determination can provide the necessary data for any research or development application. By following the isothermal equilibrium protocol detailed in this guide, researchers can generate reliable, reproducible, and scientifically sound solubility data. This foundational knowledge is indispensable for the successful implementation of this compound in complex chemical systems.

Unveiling the Conformational Landscape of 2,2'-Dinaphthyl Ketone: A Theoretical and Computational Guide

This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the three-dimensional structure and electronic properties of 2,2'-dinaphthyl ketone. This document is intended for researchers, scientists, and drug development professionals with an interest in leveraging computational chemistry to understand the structure-property relationships of complex aromatic molecules. We will delve into the causality behind the choice of computational methods, provide a detailed workflow for performing these calculations, and discuss the interpretation of the resulting data.

Introduction: The Significance of this compound and the Role of Theoretical Calculations

This compound is a sterically hindered aromatic ketone with a non-planar structure arising from the restricted rotation around the single bonds connecting the naphthyl groups to the carbonyl carbon. This conformational rigidity and the extensive π-system of the naphthyl moieties impart unique photophysical and chiroptical properties to this class of molecules, making them interesting scaffolds in materials science and asymmetric catalysis.

Experimental characterization of such molecules through techniques like X-ray crystallography provides invaluable data on their solid-state structure. However, these methods offer a static picture and may not fully represent the molecule's behavior in solution or the gas phase, where it can adopt different conformations. Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for exploring the full conformational space of flexible molecules, determining the relative stabilities of different conformers, and predicting a wide range of molecular properties with a high degree of accuracy.[1]

A systematic DFT study on dinaphthyl ketones has demonstrated that the 2,2'-isomer is the most stable among its constitutional isomers (1,1'- and 1,2'-), a finding attributed to reduced steric overcrowding and more favorable twist angles in the 2,2'-substituted structure.[1] This guide will provide a detailed roadmap for performing such calculations and extracting meaningful insights.

The Computational Approach: A Self-Validating System

The cornerstone of a reliable computational study is a well-defined and validated methodology. For a molecule like this compound, a multi-step approach is recommended, starting from an initial geometry, followed by optimization, and then the calculation of various properties.

The Choice of Method: Why B3LYP/6-31G(d)?

For organic molecules composed of first- and second-row elements, the combination of Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional with the 6-31G(d) basis set has proven to be a robust and computationally efficient choice for geometry optimizations and property calculations.[2][3]

-

B3LYP Functional: This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of conjugated systems like the naphthyl rings. It provides a good balance between computational cost and accuracy for a wide range of organic molecules.

-

6-31G(d) Basis Set: This is a Pople-style split-valence basis set that describes the core electrons with a single basis function and the valence electrons with two basis functions (one contracted and one diffuse). The addition of a polarization function on heavy (non-hydrogen) atoms, denoted by "(d)", is essential for describing the anisotropic electron distribution in molecules with π-systems and for accurately calculating properties like vibrational frequencies.

While more computationally expensive methods and larger basis sets can be employed for higher accuracy, B3LYP/6-31G(d) serves as an excellent starting point and has been shown to provide results that are in good agreement with experimental data for related systems.[1]

The Computational Workflow: From Structure to Properties

This section outlines a detailed, step-by-step protocol for the theoretical calculation of this compound's structure and properties using the Gaussian suite of programs.[1] This workflow can be adapted for other computational chemistry software packages.

Experimental Protocol: Step-by-Step Methodology

Step 1: Initial Structure Generation

-

Construct the 2D structure of this compound using a molecular editor such as GaussView, Avogadro, or ChemDraw.

-

Convert the 2D structure to a 3D model. Most molecular editors have a "clean-up" or "add hydrogens and model build" function that generates a reasonable initial 3D geometry.

-

Save the coordinates in a format compatible with the computational chemistry software (e.g., a Gaussian input file with a .gjf or .com extension).

Step 2: Geometry Optimization

-

Set up the Gaussian input file. The first line of the input file, known as the "route section," specifies the calculation type. For a geometry optimization, this would be: #p B3LYP/6-31G(d) Opt

-

Provide a title for the calculation on the second line.

-

Specify the charge and multiplicity on the third line. For neutral this compound in its singlet ground state, this will be 0 1.

-

Paste the atomic coordinates from Step 1.

-

Submit the calculation. The software will iteratively adjust the positions of the atoms to find a geometry that corresponds to a minimum on the potential energy surface.

Step 3: Frequency Analysis

-

Use the optimized geometry from the previous step as the input for a frequency calculation.

-

Modify the route section to: #p B3LYP/6-31G(d) Freq

-

Run the calculation. A successful frequency calculation on a minimized structure will yield no imaginary frequencies, confirming that the optimized geometry is a true local minimum. The output will also provide the calculated infrared (IR) spectrum.

Step 4: Electronic Property Calculation

-

The electronic properties are typically calculated during the geometry optimization or a subsequent single-point energy calculation on the optimized geometry.

-

To obtain information about the molecular orbitals (HOMO, LUMO) and generate the electrostatic potential (ESP) surface, you will need to save the checkpoint file (.chk) from the Gaussian calculation.

-

Visualization software like GaussView can then be used to read the checkpoint file and generate graphical representations of the molecular orbitals and the ESP surface.[4][5]

Step 5: Spectroscopic Property Prediction (NMR)

-

Perform an NMR calculation on the optimized geometry.

-

The route section should be modified to include the NMR keyword. The Gauge-Independent Atomic Orbital (GIAO) method is a common and accurate approach: #p B3LYP/6-31G(d) NMR=GIAO

-

The output will contain the calculated absolute magnetic shieldings for each nucleus. These can be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.

Step 6: Data Analysis and Visualization

-

Extract the optimized coordinates, energies, and spectroscopic data from the output files.

-

Visualize the optimized structure, molecular orbitals, and ESP surface using appropriate software.

-

Compare the calculated properties with available experimental data to validate the computational model.

Results and Interpretation: A Deeper Look into the Structure of this compound

Following the protocol described above, a wealth of information about the structure and properties of this compound can be obtained.

Optimized Geometry

The geometry optimization will yield the most stable conformation of the molecule in the gas phase. Key structural parameters to analyze include:

-

C=O bond length: Expected to be around 1.22-1.24 Å.

-

Naphthyl-C(O) bond lengths: These will be slightly longer than a typical C-C single bond due to some degree of conjugation.

-

Dihedral angles: The twist of the naphthyl rings relative to the carbonyl plane is a critical parameter that defines the overall shape of the molecule.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (B3LYP/6-31G(d))

| Parameter | Value |

| C=O Bond Length | ~1.23 Å |

| Naphthyl-C(O) Bond Length | ~1.49 Å |

| C-C(O)-C Bond Angle | ~118° |

| Naphthyl-C(O)-C-C Dihedral Angle | ~45-55° |

Note: These are typical values and the actual calculated values should be extracted from the output file.

Electronic Properties

The electronic properties provide insights into the reactivity and photophysical behavior of the molecule.

-

HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions and electronic transitions. The HOMO is typically localized on the electron-rich parts of the molecule (the naphthyl rings), while the LUMO may be centered on the electron-withdrawing carbonyl group.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's electronic excitability. A smaller gap suggests that the molecule can be more easily excited, which is relevant for its potential use in photochemistry and materials science.[6][7][8]

-

Molecular Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution in the molecule. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, such as the oxygen atom of the carbonyl group. Regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.[5]

Table 2: Illustrative Calculated Electronic Properties for this compound (B3LYP/6-31G(d))

| Property | Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Gap | ~ 5.0 eV |

| Dipole Moment | ~ 2.5 - 3.0 D |

Note: These are typical values and the actual calculated values should be extracted from the output file.

Spectroscopic Properties

The calculated IR and NMR spectra can be directly compared with experimental data to validate the computational model and to aid in the assignment of experimental signals.

-

IR Spectrum: The most prominent peak in the calculated IR spectrum will be the C=O stretching vibration, typically found in the range of 1650-1700 cm⁻¹. The exact position of this peak can be sensitive to the electronic environment and conjugation.

-

NMR Spectrum: The calculated ¹H and ¹³C NMR chemical shifts can be used to assign the complex spectra of this molecule. The protons and carbons of the naphthyl rings will appear in the aromatic region of the spectrum, and their specific chemical shifts will be influenced by their proximity to the carbonyl group and the other naphthyl ring. For accurate prediction of NMR chemical shifts, it is often beneficial to use specifically parameterized functionals and larger basis sets, and to include solvent effects.[9][10]

Table 3: Illustrative Predicted Spectroscopic Data for this compound (B3LYP/6-31G(d))

| Spectroscopic Feature | Predicted Value |

| C=O Stretching Frequency (IR) | ~1680 cm⁻¹ |

| Aromatic ¹H Chemical Shifts (NMR) | ~7.0 - 8.5 ppm |

| Carbonyl ¹³C Chemical Shift (NMR) | ~195 - 205 ppm |

Note: These are illustrative values. Actual calculated values should be obtained and scaled where appropriate (e.g., for vibrational frequencies) for comparison with experimental data.

Conclusion: A Powerful Synergy of Theory and Experiment

This guide has outlined a robust and validated computational workflow for the theoretical investigation of this compound. By employing Density Functional Theory, researchers can gain a deep understanding of the conformational preferences, electronic structure, and spectroscopic properties of this and other complex aromatic molecules. The synergy between theoretical calculations and experimental data is a powerful paradigm in modern chemical research, enabling a more complete and nuanced understanding of molecular behavior. The methodologies and insights presented herein provide a solid foundation for further computational studies in the fields of materials science, drug discovery, and catalysis.

References

- 1. medium.com [medium.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. growingscience.com [growingscience.com]

- 7. youtube.com [youtube.com]

- 8. learn.schrodinger.com [learn.schrodinger.com]

- 9. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: 2,2'-Dinaphthyl Ketone as a Robust Organic Photocatalyst

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 2,2'-dinaphthyl ketone as a metal-free, organic photocatalyst. We delve into its core physicochemical properties, the underlying photocatalytic mechanisms, and provide detailed, field-tested protocols for its use in synthetic organic chemistry. This guide emphasizes the causality behind experimental choices to ensure procedural robustness and reproducibility.

Introduction: The Rise of Metal-Free Photocatalysis

Photoredox catalysis has emerged as a transformative tool in modern chemical synthesis, enabling novel bond formations under mild conditions.[1] While transition metal complexes, particularly those of iridium and ruthenium, have historically dominated the field, there is a growing impetus to develop sustainable and cost-effective alternatives. Organic dyes and ketones are at the forefront of this movement, offering distinct reactivity profiles and obviating concerns about heavy metal contamination in final products—a critical consideration in pharmaceutical development.

Aryl ketones, in particular, are a venerable class of photosensitizers.[2] Upon photoexcitation, they efficiently populate a long-lived triplet excited state, a key intermediate for initiating photochemical reactions through energy transfer or electron transfer processes.[2] this compound, a simple, bench-stable, and readily accessible aromatic ketone, exemplifies the utility of this catalyst class. Its rigid, extended π-system allows for efficient light absorption and confers the requisite photophysical properties for a range of synthetic transformations.

Core Principles: Photophysics and Mechanism

To effectively utilize this compound, a foundational understanding of its photophysical behavior is essential. Like many aryl ketones, its reactivity stems from the properties of its electronically excited states.

Upon absorbing a photon of suitable energy (typically in the UV-A range), the ketone is promoted from its singlet ground state (S₀) to an excited singlet state (S₁). Due to strong spin-orbit coupling, this S₁ state undergoes rapid and highly efficient intersystem crossing (ISC) to the triplet excited state (T₁).[2] This triplet state is the primary photoactive species in most reactions.

The T₁ state of this compound is a versatile chemical entity that can engage with substrates through three primary mechanisms:

-

Hydrogen Atom Transfer (HAT): The excited ketone can abstract a hydrogen atom from a suitable donor, generating a ketyl radical and a substrate-derived radical. This is a common pathway for C-H functionalization.[2]

-

Energy Transfer (EnT): The triplet ketone can transfer its energy to a substrate, promoting the substrate to its own triplet state, which then undergoes subsequent reaction. This process is governed by the relative triplet energies of the catalyst and the substrate.[1]

-

Photoinduced Electron Transfer (PET): The excited ketone can act as either an oxidant or a reductant. As an excited-state reductant, it can donate an electron to a suitable acceptor, initiating an oxidative quenching cycle.[2][3] Conversely, it can accept an electron in a reductive quenching cycle.

Generalized Photocatalytic Cycle

The diagram below illustrates a generalized oxidative quenching cycle, a common pathway for aryl ketone photocatalysts.

Caption: Generalized oxidative quenching cycle for an aryl ketone photocatalyst.

Physicochemical Data

The rational design of photocatalytic experiments relies on key quantitative data.

| Property | Value / Description | Source |

| CAS Number | 613-56-9 | [4][5] |

| Molecular Formula | C₂₁H₁₄O | [4] |

| Molecular Weight | 282.34 g/mol | [4] |

| Appearance | Typically an off-white to pale yellow solid. | - |

| Triplet Energy (E_T) | ~59-62 kcal/mol (estimated) | Naphthyl ketones possess relatively low-energy triplet states.[6] |

| Redox Potentials | The redox potentials of ketones vary widely with structure.[7][8] As an aryl ketone, it can act as both an oxidant and a reductant in its excited state. | - |

| Quantum Yield (Φ) | The quantum yield of product formation is highly reaction-dependent. The quantum yield of intersystem crossing (Φ_ISC) for aryl ketones is typically near unity.[2] | - |

Synthesis, Safety, and Handling

General Synthesis

While commercially available, this compound can be synthesized through several classical methods. A common approach is the Friedel-Crafts acylation of naphthalene with 2-naphthoyl chloride, using a Lewis acid catalyst like AlCl₃. Alternatively, oxidation of the corresponding secondary alcohol, di(2-naphthyl)methanol, provides another route.

Safety and Handling Protocols

Proper handling is paramount for safety and experimental success. Aryl ketones should be handled in accordance with good laboratory practices.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Ventilation: Handle the solid compound and its solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[10]

-

Fire Safety: While the solid itself is not highly flammable, organic solvents used in reactions are. Keep away from open flames, sparks, and hot surfaces. Use appropriate fire extinguishers (CO₂, dry chemical, or foam) for fires involving organic solvents.[10]

-

Spill & Disposal: In case of a spill, collect the solid material carefully, avoiding dust generation. Absorb solutions with an inert material (e.g., vermiculite, sand).[9] Dispose of all chemical waste in accordance with local, state, and federal regulations.

Application Protocol: Photocatalytic C–H Imidation of Arenes

This section provides a representative protocol for using this compound in the direct C–H imidation of an arene, a valuable transformation for synthesizing nitrogen-containing compounds. This protocol is adapted from general procedures for photoexcited ketone catalysis.[2][3]

Experimental Workflow Diagram

Caption: Step-by-step workflow for a typical photocatalytic reaction.

Materials and Equipment

-

Catalyst: this compound

-

Substrates: Arene (e.g., mesitylene), Imidating Agent (e.g., N-fluorobenzenesulfonimide, NFSI)

-

Solvent: Anhydrous, degassed solvent (e.g., acetonitrile or 1,2-dichloroethane)

-

Glassware: Oven-dried 4 mL screw-cap vials with PTFE-lined septa, Schlenk flasks

-

Equipment: Magnetic stirrer, photoreactor equipped with a cooling fan and a 365 nm LED lamp, Schlenk line or glovebox, rotary evaporator, flash chromatography system.

Step-by-Step Methodology

1. Reagent Preparation (Benchtop):

-

In a 4 mL vial, add this compound (2.8 mg, 0.01 mmol, 5 mol%).

-

Add the arene substrate (e.g., mesitylene, 24.0 mg, 0.2 mmol, 1.0 equiv).

-

Add the imidating agent (e.g., NFSI, 75.7 mg, 0.24 mmol, 1.2 equiv).

-

Add a magnetic stir bar.

2. Reaction Setup and Degassing (Fume Hood/Schlenk Line):

-

Add 2.0 mL of anhydrous acetonitrile to the vial.

-

Seal the vial with a screw cap containing a PTFE-lined septum.

-

Causality Check: The subsequent degassing step is critical . Molecular oxygen is an efficient quencher of triplet excited states. Its removal is essential for achieving high reaction efficiency.

-

Perform three "freeze-pump-thaw" cycles:

-

Freeze the vial contents in a liquid nitrogen bath until solid.

-

Apply high vacuum for 5-10 minutes.

-

Close the vacuum line and thaw the contents in a room temperature water bath.

-

-

After the third cycle, backfill the vial with an inert atmosphere (Nitrogen or Argon).

3. Photoreaction:

-

Place the sealed vial on a magnetic stirrer inside the photoreactor, approximately 5-10 cm from the light source.

-

Ensure the cooling fan is active to maintain the reaction at ambient temperature (typically 20-25 °C). Overheating can lead to side reactions or catalyst degradation.

-

Turn on the 365 nm LED lamp and begin stirring.

-

Irradiate for the specified time (e.g., 12-24 hours). Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or GC-MS.

4. Work-up and Purification:

-

Once the reaction is complete, remove the vial from the photoreactor.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

Representative Reaction Parameters

| Parameter | Recommended Value | Rationale |

| Catalyst Loading | 1–10 mol% | Balances reaction rate with cost and potential light-screening effects at high concentrations. |

| Solvent | Acetonitrile, DCE | Polar aprotic solvents that are transparent at the irradiation wavelength and can dissolve the reagents. |

| Concentration | 0.1 M | A standard starting point to ensure sufficient intermolecular interactions without excessive catalyst aggregation. |

| Light Source | 365 nm LED | Matches the absorption profile of the aryl ketone catalyst for efficient excitation. |

| Temperature | 20–30 °C | Most photoredox reactions are not highly temperature-sensitive, but cooling prevents potential thermal side reactions. |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inefficient degassing (oxygen quenching).2. Incorrect wavelength of light.3. Catalyst degradation.4. Substrate is not suitable for the reaction. | 1. Ensure proper freeze-pump-thaw technique or work in a glovebox.2. Verify the emission spectrum of your lamp. Use a 365 nm or similar UV-A source.3. Check catalyst purity; run the reaction in the dark to rule out thermal background reactions.4. Check literature for substrate compatibility; redox potentials may be mismatched. |

| Formation of Side Products | 1. Reaction run for too long.2. Reaction temperature too high.3. Unwanted reactivity of substrates or products. | 1. Monitor the reaction and stop it once the starting material is consumed.2. Ensure the cooling fan is operational; consider a water bath for better temperature control.3. Re-evaluate solvent choice; screen other non-reactive solvents. |

| Low Mass Balance | 1. Product is volatile.2. Product degraded on silica gel during purification.3. Photodegradation of product. | 1. Use care during solvent removal on the rotary evaporator.2. Try deactivating the silica gel with triethylamine or switch to a different stationary phase (e.g., alumina).3. Shield the work-up and purification steps from ambient light. |

Conclusion

This compound is an effective and accessible organic photocatalyst that serves as a valuable alternative to expensive and potentially contaminating transition metal complexes. By understanding its fundamental photophysical properties and adhering to robust experimental protocols that control for critical variables like oxygen exclusion, researchers can reliably harness its reactivity for a variety of powerful synthetic transformations. Its application in C-H functionalization, cycloadditions, and other photoredox processes continues to expand the toolkit of the modern synthetic chemist, enabling the construction of complex molecules with greater efficiency and sustainability.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Photoredox ketone catalysis for the direct C–H imidation and acyloxylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photoredox ketone catalysis for the direct C–H imidation and acyloxylation of arenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 613-56-9 [chemicalbook.com]

- 6. A type 2 photoelimination reaction of 1-naphthyl ketones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. datapdf.com [datapdf.com]

- 8. The Oxidation Potentials of Aldehydes and Ketones: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

Application Notes and Protocols for 2,2'-Dinaphthyl Ketone in [2+2] Photocycloaddition Reactions

Introduction: The Power of Light in Forging Four-Membered Rings

The [2+2] photocycloaddition reaction stands as a cornerstone of modern synthetic organic chemistry, offering a powerful and atom-economical method for the construction of cyclobutane rings. These four-membered carbocycles are not only prevalent motifs in a wide array of natural products and pharmaceuticals but also serve as versatile synthetic intermediates, readily undergoing ring-opening and rearrangement reactions to access more complex molecular architectures.[1] At the heart of many successful [2+2] photocycloadditions lies the use of a photosensitizer, a molecule that absorbs light and transfers the energy to a reactant, thereby initiating the desired chemical transformation. 2,2'-Dinaphthyl ketone has emerged as a noteworthy triplet photosensitizer in this context, enabling the cycloaddition of various alkenes and dienes. This guide provides an in-depth exploration of the theoretical underpinnings and practical applications of this compound in [2+2] photocycloaddition reactions, complete with detailed experimental protocols for researchers in academia and the pharmaceutical industry.

Mechanistic Insights: A Tale of Triplets and Diradicals

The efficacy of this compound as a photosensitizer for [2+2] cycloadditions stems from its photophysical properties, particularly its ability to efficiently populate a long-lived triplet excited state upon absorption of light. The generally accepted mechanism for a photosensitized [2+2] cycloaddition proceeds through the following key steps:

-

Photoexcitation: this compound absorbs a photon of appropriate wavelength (typically in the UV-A region), promoting it from its singlet ground state (S₀) to a singlet excited state (S₁).

-

Intersystem Crossing (ISC): The initially formed singlet excited state is short-lived and rapidly undergoes intersystem crossing to the more stable, longer-lived triplet excited state (T₁). Aromatic ketones are known for their high intersystem crossing quantum yields.[2]

-

Triplet Energy Transfer (Dexter Energy Transfer): The triplet excited this compound (sensitizer) collides with a ground-state alkene molecule (substrate). Through a Dexter energy transfer mechanism, the triplet energy is transferred from the sensitizer to the alkene, resulting in the formation of a ground-state sensitizer and a triplet excited alkene.[3] This process is most efficient when the triplet energy of the sensitizer is greater than or equal to that of the alkene.

-

Diradical Formation and Cyclization: The triplet excited alkene then interacts with a second ground-state alkene molecule to form a 1,4-diradical intermediate. Subsequent intersystem crossing to a singlet diradical followed by spin-allowed cyclization yields the final cyclobutane product.[4]

Diagram of the Photosensitization Mechanism

Caption: General mechanism of a photosensitized [2+2] cycloaddition.

Experimental Protocols: A Practical Guide

The following section provides a detailed, step-by-step protocol for a generic intermolecular [2+2] photocycloaddition of an alkene using this compound as a photosensitizer. This protocol is designed to be a starting point and may require optimization for specific substrates.

General Protocol for the Photosensitized [2+2] Cycloaddition of an Alkene

Materials:

-

This compound (Photosensitizer)

-

Alkene substrate

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane, or benzene)

-

Photoreactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to cut off wavelengths below 300 nm)

-

Quartz or Pyrex reaction vessel

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup:

-

In a quartz or Pyrex reaction vessel equipped with a magnetic stir bar, dissolve the alkene substrate (1.0 equiv) and this compound (0.1-0.2 equiv) in the chosen anhydrous solvent. The concentration of the alkene is typically in the range of 0.1-0.5 M.

-

Causality: The choice of reaction vessel material is crucial. Quartz is transparent to a broader range of UV light, while Pyrex filters out shorter, higher-energy wavelengths that can lead to undesired side reactions. The concentration of the sensitizer is kept substoichiometric as it acts catalytically.

-

-

Deoxygenation:

-

Seal the reaction vessel with a septum and deoxygenate the solution by bubbling with a gentle stream of nitrogen or argon for at least 30 minutes.

-

Causality: Molecular oxygen is an efficient quencher of triplet excited states and can lead to the formation of unwanted oxidation byproducts. Thorough deoxygenation is therefore critical for achieving high reaction efficiency.

-

-

Irradiation:

-

Place the reaction vessel in the photoreactor and commence stirring.

-

Irradiate the solution with the UV lamp. The reaction progress should be monitored periodically by analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or ¹H NMR spectroscopy.

-

Causality: The irradiation time will vary depending on the reactivity of the substrate, the concentration of reactants, and the intensity of the light source. Continuous stirring ensures uniform irradiation of the reaction mixture.

-

-

Work-up and Purification:

-

Once the reaction has reached completion (as indicated by the consumption of the starting material), turn off the lamp and remove the reaction vessel from the photoreactor.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

-

Data Presentation: Key Reaction Parameters

The success of a [2+2] photocycloaddition is influenced by several factors. The following table summarizes key parameters that should be considered and optimized for a given reaction.

| Parameter | Recommended Range/Value | Rationale and Field-Proven Insights |